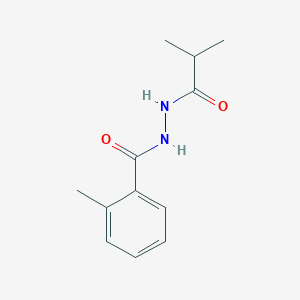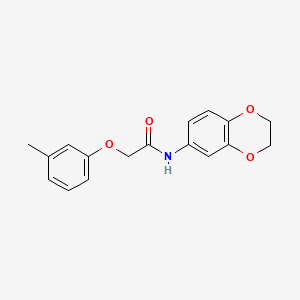![molecular formula C15H14FNO2S B5675533 4-{[5-(4-fluorophenyl)-2-furyl]carbonothioyl}morpholine](/img/structure/B5675533.png)
4-{[5-(4-fluorophenyl)-2-furyl]carbonothioyl}morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[5-(4-fluorophenyl)-2-furyl]carbonothioyl}morpholine, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). This compound has been developed as a potential treatment for various B-cell malignancies and autoimmune diseases. In
Wirkmechanismus
BTK is a cytoplasmic tyrosine kinase that plays a crucial role in B-cell receptor signaling. Upon activation, BTK phosphorylates downstream targets that ultimately lead to B-cell proliferation and survival. 4-{[5-(4-fluorophenyl)-2-furyl]carbonothioyl}morpholine inhibits BTK by binding to its active site and preventing its phosphorylation. This leads to the inhibition of downstream signaling pathways and ultimately induces apoptosis in B-cell malignancies.
Biochemical and Physiological Effects
4-{[5-(4-fluorophenyl)-2-furyl]carbonothioyl}morpholine has been shown to have potent inhibitory effects on BTK activity. In preclinical studies, 4-{[5-(4-fluorophenyl)-2-furyl]carbonothioyl}morpholine has been shown to induce apoptosis in B-cell lymphoma cells and reduce disease activity in animal models of autoimmune diseases. In addition, 4-{[5-(4-fluorophenyl)-2-furyl]carbonothioyl}morpholine has been shown to have favorable pharmacokinetic properties, including good oral bioavailability and a long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-{[5-(4-fluorophenyl)-2-furyl]carbonothioyl}morpholine in lab experiments is its specificity for BTK. This allows for the selective inhibition of B-cell receptor signaling and the study of its downstream effects. However, one limitation of using 4-{[5-(4-fluorophenyl)-2-furyl]carbonothioyl}morpholine is its potential off-target effects. As with any inhibitor, 4-{[5-(4-fluorophenyl)-2-furyl]carbonothioyl}morpholine may also inhibit other kinases or pathways, leading to unintended effects.
Zukünftige Richtungen
For the study of 4-{[5-(4-fluorophenyl)-2-furyl]carbonothioyl}morpholine include the development of combination therapies and the study of its efficacy in autoimmune diseases.
Synthesemethoden
The synthesis of 4-{[5-(4-fluorophenyl)-2-furyl]carbonothioyl}morpholine was first reported in 2016 by researchers from Takeda Pharmaceutical Company Limited. The synthesis involves the reaction of 5-(4-fluorophenyl)-2-furfuryl isothiocyanate with morpholine in the presence of a base. The resulting product is purified by column chromatography to yield 4-{[5-(4-fluorophenyl)-2-furyl]carbonothioyl}morpholine as a white solid with a purity of over 99%.
Wissenschaftliche Forschungsanwendungen
4-{[5-(4-fluorophenyl)-2-furyl]carbonothioyl}morpholine has been extensively studied for its potential as a therapeutic agent for B-cell malignancies and autoimmune diseases. Preclinical studies have shown that 4-{[5-(4-fluorophenyl)-2-furyl]carbonothioyl}morpholine inhibits BTK activity and induces apoptosis in B-cell lymphoma cells. In addition, 4-{[5-(4-fluorophenyl)-2-furyl]carbonothioyl}morpholine has been shown to reduce disease activity in animal models of autoimmune diseases such as rheumatoid arthritis and lupus.
Eigenschaften
IUPAC Name |
[5-(4-fluorophenyl)furan-2-yl]-morpholin-4-ylmethanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO2S/c16-12-3-1-11(2-4-12)13-5-6-14(19-13)15(20)17-7-9-18-10-8-17/h1-6H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNCJDFGOKPOSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)C2=CC=C(O2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(4-Fluorophenyl)furan-2-yl](morpholin-4-yl)methanethione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-benzyl-2-{[2-(diethylamino)ethyl]thio}-6-hydroxy-4(3H)-pyrimidinone](/img/structure/B5675455.png)
![1'-[(2-chloro-4-fluorophenyl)acetyl]-5-methyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5675460.png)
![2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B5675462.png)
![N-(4-chlorophenyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5675463.png)
![2-methoxy-N-{2-[(2R)-tetrahydrofuran-2-ylcarbonyl]-1,2,3,4-tetrahydroisoquinolin-7-yl}benzamide](/img/structure/B5675484.png)

![1-(4-{4-[2-(1H-pyrazol-1-yl)butanoyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5675504.png)

![N-(3,4-dimethylphenyl)-2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetamide](/img/structure/B5675514.png)

![1-cyclopentyl-N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5675525.png)
![1-(methoxyacetyl)-N-methyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B5675544.png)
![(4S)-1-[5-fluoro-4-(methylamino)-2-pyrimidinyl]-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol](/img/structure/B5675554.png)
